molecular formula C13H19NO2 B7515945 (2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone

(2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone

Cat. No. B7515945
M. Wt: 221.29 g/mol
InChI Key: SEHIARKQLQDCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone, also known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. It is a synthetic derivative of cathinone, which is a natural stimulant found in the khat plant. MDPV has gained popularity as a recreational drug due to its euphoric and stimulating effects. However, it has also been used in scientific research for its unique properties.

Mechanism of Action

(2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone works by binding to dopamine and norepinephrine transporters in the brain, which leads to an increase in the levels of these neurotransmitters. This increase results in a stimulating effect, which can lead to feelings of euphoria, increased energy, and increased sociability.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to the extremities. (2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone has also been shown to cause changes in brain activity, including increased activity in the reward centers of the brain.

Advantages and Limitations for Lab Experiments

(2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone has a number of advantages and limitations for lab experiments. Its ability to bind to dopamine and norepinephrine transporters makes it useful for studying the effects of these neurotransmitters on behavior. However, its recreational use and potential for addiction make it a controversial substance to study.

Future Directions

There are a number of future directions for research on (2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone. One area of interest is the potential use of (2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone as a treatment for depression. Another area of interest is the potential use of (2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone in the treatment of drug addiction. Further research is also needed to fully understand the biochemical and physiological effects of (2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone and its potential risks and benefits.

Synthesis Methods

(2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone can be synthesized through various methods, including the Leuckart reaction, Friedel-Crafts acylation, and reductive amination. The Leuckart reaction involves the reaction of piperidine with propiophenone in the presence of hydrochloric acid and formic acid. The Friedel-Crafts acylation method involves the reaction of furan with propionyl chloride in the presence of aluminum chloride. Reductive amination involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with ethylamine in the presence of sodium borohydride.

Scientific Research Applications

(2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone has been used in scientific research for its unique properties, including its ability to bind to dopamine and norepinephrine transporters in the brain. This binding leads to an increase in the levels of these neurotransmitters, resulting in a stimulating effect. (2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone has also been used in studies on drug addiction and as a potential treatment for depression.

properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-11-6-4-5-8-14(11)13(15)12-10(2)7-9-16-12/h7,9,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHIARKQLQDCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylpiperidin-1-yl)-(3-methylfuran-2-yl)methanone

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